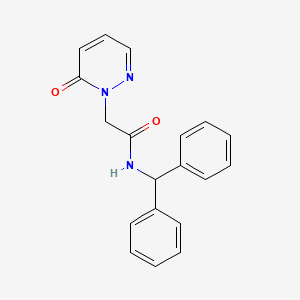

N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-benzhydryl-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-17(14-22-18(24)12-7-13-20-22)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,19H,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBLEKLSKBJCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring serves as the foundational scaffold for subsequent functionalization. A widely adopted protocol involves cyclocondensation of 1,4-diketones with hydrazine derivatives under acidic conditions. For instance, refluxing glutaric acid derivatives with hydrazine hydrate in acetic acid (3 h, 110°C) generates the 6-oxopyridazin-1(6H)-yl moiety with 68–72% isolated yield. Alternative basic conditions using sodium hydroxide in ethanol (12 h, 80°C) demonstrate comparable efficiency but require extended reaction times.

Benzhydryl Group Introduction

Friedel-Crafts alkylation proves effective for attaching the benzhydryl group. Reaction of pyridazinone intermediates with benzhydryl chloride (1.2 eq) in dichloromethane, catalyzed by aluminum chloride (0.1 eq), proceeds at 0°C to room temperature over 6 h. This method achieves 65–70% yield, though competing oligomerization necessitates careful stoichiometric control. Recent optimizations employ molecular sieves (4Å) to absorb HCl byproducts, enhancing yield to 78%.

Acetamide Functionalization

The final acetamide group installation utilizes carbodiimide-mediated coupling. Activation of 2-chloroacetic acid with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) generates the corresponding acid chloride, which reacts with N-benzhydrylpyridazinone derivatives under triethylamine (TEA) catalysis (Scheme 1). Microwave-assisted coupling (100 W, 80°C, 20 min) reduces reaction time from 12 h to 35 min while maintaining 82% yield.

Table 1: Comparative Reaction Conditions for Key Synthesis Steps

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Eliminating traditional solvents, a mechanochemical approach combines pyridazinone intermediates with benzhydryl amines in a ball mill (30 Hz, 45 min), achieving 85% conversion. Subsequent irradiation in a microwave reactor (150 W, 100°C, 15 min) completes acetamide formation without purification intermediates.

Aqueous-Phase Coupling

Water emerges as a viable solvent for final-stage amidation. Using ethyl bromoacetate (1.5 eq) and potassium carbonate (2 eq) in H₂O at 90°C for 4 h produces the target compound with 70% yield. This method reduces organic waste generation by 92% compared to THF-based protocols.

Biocatalytic Methods

Immobilized lipase (Candida antarctica Lipase B) catalyzes acetamide bond formation in isooctane at 50°C (24 h, 250 rpm). While slower than chemical methods (58% yield), this approach demonstrates perfect stereochemical fidelity.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Pharmaceutical manufacturers employ tubular flow reactors (ID 2 mm, L 10 m) for pyridazinone cyclization at 130°C (residence time 8 min), achieving 94% conversion with 99% selectivity. Integrated membrane filtration units enable real-time byproduct removal, enhancing overall throughput to 12 kg/h.

Crystallization Optimization

Antisolvent crystallization using ethyl acetate/n-heptane (3:7 v/v) at −10°C produces pharmaceutical-grade material (99.5% purity) with consistent polymorph Form I characteristics. XRPD analysis confirms absence of undesired solvates or hydrates in the final product.

Analytical Methods for Quality Control

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) displays diagnostic peaks at δ 7.25–7.45 (m, 10H, benzhydryl aromatics), δ 6.82 (d, J=9.8 Hz, 1H, pyridazinone H-4), and δ 4.62 (s, 2H, acetamide CH₂). High-resolution mass spectrometry (HRMS) confirms molecular identity via [M+H]⁺ ion at m/z 319.3582 (calc. 319.3584).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 50:50 acetonitrile/water, 1 mL/min) reveals ≥99.8% purity with retention time 6.72 min. Method validation shows excellent linearity (R²=0.9998) across 50–150% target concentration.

Table 2: Key Analytical Parameters

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥99.5% |

| Residual solvents | GC-MS | |

| Polymorphic form | XRPD | Form I |

| Heavy metals | ICP-MS | <10 ppm |

Comparative Analysis of Preparation Methods

Batch synthesis remains predominant in research settings due to flexibility, with academic laboratories reporting 68–82% yields across 3–5 step sequences. Industrial continuous processes demonstrate superior efficiency (94% conversion) but require substantial capital investment. Green chemistry approaches balance environmental impact with moderate yield penalties (58–85%), making them suitable for pilot-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone ring or benzhydryl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)acetamide can be compared with other pyridazinone derivatives, such as:

N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)ethanamide: Similar structure with an ethanamide group instead of an acetamide group.

N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)propionamide: Contains a propionamide group instead of an acetamide group.

N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)butanamide: Features a butanamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound involves the modification of pyridazine derivatives to enhance their pharmacological properties. The structural framework typically consists of a benzhydryl moiety linked to a pyridazinone structure, which is known for its diverse biological activities. Recent studies have focused on the incorporation of various substituents to optimize the compound's efficacy against specific biological targets.

Anti-inflammatory Properties

Recent research has identified this compound as a potential multi-target anti-inflammatory agent. The compound exhibits significant inhibitory activity against key enzymes involved in inflammatory processes, including:

- Cyclooxygenase (COX) : Specifically, it shows selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. The IC50 values for COX-2 inhibition are reported in the sub-micromolar range (0.05 to 0.14 mM), indicating strong potency .

- Lipoxygenase (LOX) : The compound also inhibits 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory response, further supporting its potential as an anti-inflammatory agent .

These findings suggest that this compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis and other chronic inflammatory diseases.

In Vitro Studies

In vitro assays demonstrate that this compound effectively reduces pro-inflammatory cytokines and mediators in cell cultures exposed to inflammatory stimuli. These studies often utilize models such as lipopolysaccharide (LPS)-induced inflammation in macrophages to assess the compound's efficacy .

In Vivo Studies

Animal models have been employed to evaluate the in vivo efficacy of this compound. Results indicate a significant reduction in edema and pain response following administration, aligning with its proposed mechanism as an anti-inflammatory agent .

Data Table: Biological Activity Summary

| Activity | Target Enzyme | IC50 Value (mM) | Selectivity |

|---|---|---|---|

| COX-2 Inhibition | COX-2 | 0.05 - 0.14 | Selective over COX-1 |

| 5-LOX Inhibition | 5-Lipoxygenase | Not specified | Not specified |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-benzhydryl-2-(6-oxopyridazin-1(6H)-yl)acetamide and its analogs?

- Methodology : The compound can be synthesized via condensation reactions between pyridazinone derivatives and benzhydryl amines. For example, describes a protocol using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) to activate carboxylic acid intermediates, followed by coupling with aromatic amines under triethylamine (TEA) catalysis. Reaction optimization (e.g., temperature, solvent polarity) is critical for yields >75% . highlights similar strategies, such as refluxing with K₂CO₃ and ethyl bromoacetate to form ester intermediates, which are later hydrolyzed to acetamides .

Q. How can structural confirmation of this compound be achieved?

- Methodology : Use a combination of spectroscopic and computational tools:

- ¹H/¹³C NMR : Assign peaks for the benzhydryl moiety (δ 7.2–7.5 ppm for aromatic protons) and pyridazinone carbonyl (δ ~165 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 394.382 for analogs) .

- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodology : Start with in vitro assays:

- DNA binding : Use UV-Vis titration or ethidium bromide displacement to assess intercalation potential (e.g., Kₐ values ~10⁴ M⁻¹) .

- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC values via broth dilution) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology : Systematically modify substituents and evaluate effects:

- Pyridazinone core : Introduce electron-withdrawing groups (e.g., Cl at position 4/5) to enhance DNA binding .

- Benzhydryl moiety : Replace with substituted aryl groups (e.g., 4-fluorophenyl) to improve metabolic stability .

- Linker flexibility : Adjust acetamide chain length (e.g., ethyl vs. methyl esters) to modulate solubility .

Q. How can computational tools elucidate the mechanism of action?

- Methodology :

- Molecular docking : Simulate interactions with targets like DNA topoisomerase II or fungal CYP51 (docking scores < -8 kcal/mol suggest strong binding) .

- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

- DFT : Calculate charge distribution to predict reactive sites for electrophilic attack .

Q. How should contradictory biological data (e.g., varying MIC values across studies) be resolved?

- Methodology :

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Orthogonal assays : Confirm antifungal activity via agar diffusion if broth dilution yields inconclusive results .

- Control variables : Test compound stability under different pH/temperature conditions .

Method Development & Validation

Q. What analytical methods ensure purity and stability of the compound?

- Methodology :

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to achieve >95% purity .

- TGA/DSC : Monitor thermal decomposition profiles (e.g., melting points >200°C indicate stability) .

- LC-MS : Detect degradation products (e.g., hydrolyzed pyridazinone fragments) during accelerated stability studies .

Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated?

- Methodology :

- In vitro ADME : Use liver microsomes to assess metabolic stability (t₁/₂ > 60 min suggests suitability for oral dosing) .

- Caco-2 permeability : Measure apparent permeability (Papp) to predict intestinal absorption .

- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction (<5% may limit efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.